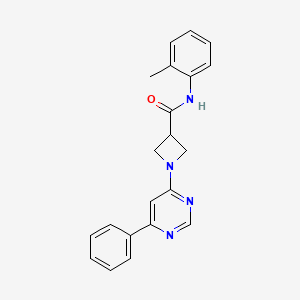
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as NMP-1-6-PP, is an organic compound that has been studied for its potential use in scientific research. NMP-1-6-PP is a member of the azetidine-3-carboxamide family of compounds and has been found to have numerous biochemical and physiological effects.
科学的研究の応用
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous scientific research applications. It has been used as a model compound to study the effects of azetidine-3-carboxamides on the body, as well as its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been used in studies of the structure-activity relationships of azetidine-3-carboxamides, as well as in studies of the pharmacokinetics and pharmacodynamics of azetidine-3-carboxamides.
作用機序
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is believed to act on the body by binding to the N-methyl-D-aspartate (NMDA) receptor. The binding of N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide to the NMDA receptor results in the activation of the receptor and the subsequent release of neurotransmitters, such as glutamate and aspartate. This activation of the NMDA receptor is believed to be the mechanism of action for N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide’s biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous biochemical and physiological effects. It has been found to be an agonist of the NMDA receptor, meaning that it activates the receptor and results in the release of neurotransmitters. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have neuroprotective effects, meaning that it can protect nerve cells from damage. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have anti-inflammatory effects, meaning that it can reduce inflammation in the body.
実験室実験の利点と制限
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous advantages and limitations for lab experiments. One of the major advantages of using N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its relative stability. N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively easy to synthesize, making it a good choice for lab experiments. However, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has some limitations for lab experiments as well. For example, it is not water soluble and must be dissolved in an organic solvent before use.
将来の方向性
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous potential future directions. One potential future direction is to further study its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in drug development. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer’s disease. Finally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of pain and inflammation.
合成法
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be synthesized using a variety of methods. The most commonly used synthesis method is the reaction of 2-methylphenylhydrazine with 6-phenylpyrimidin-4-yl chloride in the presence of a base, such as sodium hydroxide. The reaction yields N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide as the major product, along with some minor byproducts.
特性
IUPAC Name |
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-7-5-6-10-18(15)24-21(26)17-12-25(13-17)20-11-19(22-14-23-20)16-8-3-2-4-9-16/h2-11,14,17H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDPAQTWRANHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(o-tolyl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424284.png)
![2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6424290.png)
![1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6424296.png)
![5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424298.png)
![4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine](/img/structure/B6424302.png)
![5-{4-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6424307.png)
![4-(furan-2-yl)-10-(3-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6424312.png)
![4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6424318.png)
![1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione](/img/structure/B6424322.png)
![(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6424327.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6424329.png)
![2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide](/img/structure/B6424336.png)
![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B6424343.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6424354.png)